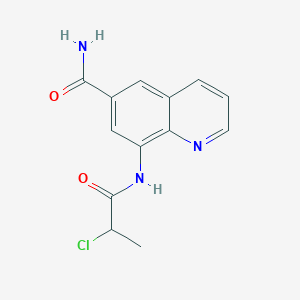
8-(2-Chloropropanoylamino)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Chloropropanoylamino)quinoline-6-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Chloropropanoylamino)quinoline-6-carboxamide typically involves the aminocarbonylation of 6-iodoquinoline in the presence of amine nucleophiles. The reaction is catalyzed by palladium complexes, such as Pd(OAc)2/2 PPh3, under high carbon monoxide pressure (40 bar). The reaction conditions can be optimized to yield the desired carboxamide derivatives with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the aminocarbonylation reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions: 8-(2-Chloropropanoylamino)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, amine derivatives, and various substituted quinoline derivatives .
科学的研究の応用
8-(2-Chloropropanoylamino)quinoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a valuable candidate for biological studies.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
作用機序
The mechanism of action of 8-(2-Chloropropanoylamino)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Quinoline-6-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
8-Hydroxyquinoline derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness: 8-(2-Chloropropanoylamino)quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carboxamide groups contribute to its reactivity and potential therapeutic applications, setting it apart from other quinoline derivatives .
特性
IUPAC Name |
8-(2-chloropropanoylamino)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-7(14)13(19)17-10-6-9(12(15)18)5-8-3-2-4-16-11(8)10/h2-7H,1H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMKXNHGPSULJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2C(=CC(=C1)C(=O)N)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














